(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate (R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate (αS)-(1R,2R,3S,5R)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetic Acid Salt is an isomer of (αR)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Hydrochloride, a bortezomib intermediate. A boronic acid dipeptide derivative as proteasome inhibitors.

Brand Name: Vulcanchem
CAS No.: 1310383-72-2
VCID: VC0153955
InChI: InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12-,13+,15+;/m1./s1
SMILES: B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O.O
Molecular Formula: C17H29BF3NO4
Molecular Weight: 379.2 g/mol

(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate

CAS No.: 1310383-72-2

Cat. No.: VC0153955

Molecular Formula: C17H29BF3NO4

Molecular Weight: 379.2 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate - 1310383-72-2

Specification

Description (αS)-(1R,2R,3S,5R)-Pinanediol-1-amino-3-methylbutane-1-boronate Trifluoroacetic Acid Salt is an isomer of (αR)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-methylbutane-1-boronate Hydrochloride, a bortezomib intermediate. A boronic acid dipeptide derivative as proteasome inhibitors.

CAS No. 1310383-72-2
Molecular Formula C17H29BF3NO4
Molecular Weight 379.2 g/mol
IUPAC Name (1R)-3-methyl-1-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12-,13+,15+;/m1./s1
Standard InChI Key SRFQKJZNJYTMNI-YMWVUKQUSA-N
Isomeric SMILES B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
SMILES B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O.O
Canonical SMILES B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O

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